N-benzyl-4-(2-pyrimidinyloxy)benzamide
Description
N-benzyl-4-(2-pyrimidinyloxy)benzamide is a benzamide derivative featuring a pyrimidinyloxy substituent at the para position of the benzamide core and an N-benzyl group. These compounds exhibit nanomolar inhibitory potencies (e.g., IC50 = 20 nM for BHMB1) and demonstrate unique binding modes to InhA, validated via crystallography (PDB: 4QXM) . The pyrimidinyloxy moiety in the target compound may enhance hydrogen bonding and π-π stacking interactions with biological targets, analogous to heteroaryl-methyl groups in BHMBs .
Properties
IUPAC Name |
N-benzyl-4-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(21-13-14-5-2-1-3-6-14)15-7-9-16(10-8-15)23-18-19-11-4-12-20-18/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNASNYMRPBCSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Inhibitory Potency
A. N-benzyl-4-((heteroaryl)methyl)benzamides (BHMBs)
BHMBs are structurally similar, replacing the pyrimidinyloxy group with heteroaryl-methyl substituents. Key findings:
- BHMB1 : IC50<sup>exp</sup> = 20 nM against InhA-Mt .
- Virtual Hits : Pharmacophore screening identified analogs with predicted IC50<sup>pre</sup> values 60-fold lower than BHMB1, highlighting substituent-driven potency enhancements .
- QSAR Models : Aqueous-phase QSAR (R² = 0.97) correlates Gibbs free energy (∆∆Gcom) with potency, suggesting pyrimidinyloxy derivatives may optimize binding thermodynamics .
B. N-benzyl-4-(substituted aryloxy)benzamides describes N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide (CAS: 791842-36-9), which shares a naphthyloxy substituent. While activity data is absent, its molecular weight (410.47 g/mol) and lipophilicity (LogP ~4.2) suggest comparable pharmacokinetics to BHMBs .
C. Approved Drugs with Benzamide Scaffolds
Pharmacophore screening of FDA-approved drugs identified top candidates with IC50<sup>pre</sup> = 1.7–60 nM, demonstrating clinical relevance of benzamide-based InhA inhibitors .
Substituent Effects on Activity
- Positional Sensitivity : N-benzyl-substituted benzamides with halogenation at position 2 (vs. 3) showed superior hyaluronidase inhibition, suggesting substitution patterns critically modulate activity .
- Lipophilicity : Increased lipophilicity (e.g., halogenation, aromatic rings) correlates with enhanced membrane permeability and oral absorption in BHMB analogs .
Pharmacokinetic and Toxicity Profiles
- ADME Properties : BHMB analogs screened via Lipinski’s rule-of-five showed >80% human oral absorption and favorable CNS permeability .
- Toxicity : Approved benzamide drugs (e.g., Rip-B) exhibit low cytotoxicity (IC50 > 50 µM in mammalian cells), supporting scaffold safety .
Data Tables
Table 1: Inhibitory Potencies of Benzamide Analogs
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